molecular formula C15H11NO3 B2827033 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one CAS No. 18600-55-0

2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B2827033
CAS No.: 18600-55-0
M. Wt: 253.257
InChI Key: DOBFHWQIDTXPFM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound featuring a benzoxazinone core substituted at the 2-position with a 4-methoxyphenyl group. The methoxy (–OCH₃) substituent is electron-donating, influencing the compound’s electronic and steric properties, which can modulate reactivity, solubility, and biological activity. Modern methods employ iminium cations derived from cyanuric chloride and dimethylformamide (DMF) under mild, one-pot conditions, offering high yields and simplified purification compared to traditional routes .

Properties

IUPAC Name

2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(17)19-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBFHWQIDTXPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxyphenylamine with salicylic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoxazinone ring to more reduced forms, such as benzoxazines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxazinones with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one is C15H13NO3, with a molecular weight of 253.27 g/mol. The compound features a benzoxazinone core structure, which consists of a fused benzene and oxazine ring. This unique structure contributes to its diverse reactivity and biological activity.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Biology

The compound exhibits potential biological activities , including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound show significant antibacterial properties against various strains of bacteria. For example:
CompoundBacterial StrainActivity
2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-oneBacillus subtilisSignificant
2-(2-methylphenyl)-4H-3,1-benzoxazin-4-oneShigella flexneriSignificant
2-(4-bromophenyl)-4H-3,1-benzoxazin-4-oneStaphylococcus aureusWeak

These findings suggest that structural modifications can enhance antibacterial effectiveness .

  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells. Its mechanism involves binding to specific enzymes and receptors that regulate cell growth and apoptosis .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential in treating diseases such as cancer and infections. The unique chemical properties allow for the development of targeted drug delivery systems that enhance bioavailability and efficacy .

Industry

The compound is utilized in developing advanced materials, such as polymers and coatings. Its ability to improve the light fastness of textile materials makes it valuable in the textile industry. It protects against UV degradation when incorporated into polymer matrices .

Case Studies

Several studies illustrate the applications of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the antibacterial activity of synthesized derivatives against various bacterial strains using the agar well diffusion method. The results indicated significant activity against Gram-positive bacteria .
  • Anticancer Research : In vitro studies have shown that certain derivatives inhibit the growth of cancer cell lines by inducing apoptosis through specific signaling pathways .
  • Material Science Application : Research on incorporating this compound into polymer matrices has shown improved UV stability and light fastness in textile applications, making it suitable for outdoor materials .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Variations

Substituents at the 2-position of the benzoxazinone core significantly alter physicochemical and functional properties. Key analogs include:

Compound Substituent at 2-Position Key Properties/Applications References
2-Phenyl-4H-3,1-benzoxazin-4-one Phenyl (C₆H₅) Baseline structure; used in antioxidant studies
2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one 4-Chlorophenyl (Cl–C₆H₄) Enhanced enzyme inhibition (e.g., elastase)
2-(4-tert-Butylphenyl)-4H-3,1-benzoxazin-4-one 4-(tert-Butyl)phenyl (C(CH₃)₃–C₆H₄) Hypolipidemic activity; elevates HDL cholesterol
2-(2-Thienyl)-4H-3,1-benzoxazin-4-one 2-Thienyl (C₄H₃S) Commercial availability for material science
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one Extended conjugated enone Flame retardant and antibacterial textile coatings

Key Observations :

  • This contrasts with electron-withdrawing groups (e.g., –Cl), which improve interactions with enzyme active sites .
  • Bulkier substituents (e.g., tert-butyl) improve lipid solubility, facilitating hypolipidemic activity .

Stability and Reactivity

  • Hydrolytic Stability: 2-Amino derivatives (e.g., 7-chloro-2-[(2-iodophenyl)amino]-) exhibit greater resistance to hydrolysis compared to non-amino analogs, critical for prolonged biological activity .
  • Thermal Stability : Derivatives with aromatic substituents (e.g., styryl, thienyl) demonstrate high thermal stability, suitable for high-temperature industrial processes .

Biological Activity

2-(4-Methoxyphenyl)-4H-3,1-benzoxazin-4-one is a compound belonging to the benzoxazinone class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H13NO3, with a molecular weight of 253.27 g/mol. The methoxy group on the phenyl ring enhances lipophilicity, influencing its interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study tested various synthesized derivatives against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results showed that certain derivatives had notable antibacterial activity:

CompoundBacterial StrainActivity
2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-oneBacillus subtilisSignificant
2-(2-methylphenyl)-4H-3,1-benzoxazin-4-oneShigella flexneriSignificant
2-(4-bromophenyl)-4H-3,1-benzoxazin-4-oneStaphylococcus aureusWeak

These findings suggest that modifications in the structure can lead to varying antibacterial effectiveness .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, two related compounds demonstrated cytotoxicity with ID50 values of 9.9 µM and 8.9 µM against P388 cells. These compounds inhibited cell cycle progression and showed promise as anticancer agents .

A recent study highlighted the structure-activity relationship (SAR) of benzoxazinone derivatives. The introduction of electron-donating groups at specific positions on the phenyl ring significantly improved anticancer activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
14fPC-37.84–16.2
14gMDA-MB-231Notable

These results indicate that structural modifications can enhance the efficacy of these compounds in cancer therapy .

Enzyme Inhibition

The enzyme inhibitory properties of benzoxazinone derivatives have also been investigated. A study reported that several synthesized compounds exhibited significant inhibitory activity against α-chymotrypsin with IC50 values ranging from 5.42 µM to 41.27 µM. This suggests potential therapeutic applications in conditions where α-chymotrypsin plays a role .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or bacterial growth.

Case Studies

Several case studies have highlighted the therapeutic potential of benzoxazinone derivatives:

  • Anticancer Study : A series of compounds were tested for their cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into their mechanisms and potential clinical applications.
  • Antimicrobial Efficacy : Compounds were evaluated for their antibacterial properties against multiple strains, demonstrating significant effectiveness and suggesting their potential as new antibacterial agents.

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